molecular formula C12H6ClFO B14131440 1-Chloro-7-fluorodibenzo[b,d]furan

1-Chloro-7-fluorodibenzo[b,d]furan

Cat. No.: B14131440
M. Wt: 220.62 g/mol
InChI Key: AEQOXKLNJGVYMK-UHFFFAOYSA-N
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Description

1-Chloro-7-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClFO and a molecular weight of 220.63 g/mol This compound is part of the dibenzofuran family, which is known for its aromatic properties and structural stability

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the halogenation of dibenzofuran. The process typically includes:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

1-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Chloro-7-fluorodibenzo[b,d]furan can be compared with other similar compounds, such as:

  • 1-Chloro-7-bromodibenzo[b,d]furan
  • 1-Chloro-7-iododibenzo[b,d]furan
  • 1-Fluoro-7-bromodibenzo[b,d]furan

Uniqueness: The presence of both chlorine and fluorine atoms in this compound makes it unique compared to its analogs.

Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

1-chloro-7-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H

InChI Key

AEQOXKLNJGVYMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=C(C=C3)F)C(=C1)Cl

Origin of Product

United States

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